

# GSK3368715: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 1-(Pyrazin-2-yl)azetidin-3-ol

Cat. No.: B1468918

[Get Quote](#)

## Introduction: Targeting Arginine Methylation in Oncology

Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1] The enzymes responsible for this modification, Protein Arginine Methyltransferases (PRMTs), are increasingly recognized as pivotal players in the initiation and progression of various cancers.[1] Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, is a common feature in both solid and hematological malignancies, making these enzymes attractive targets for therapeutic intervention.[2]

This guide provides an in-depth technical overview of GSK3368715 (also known as EPZ019997), a first-in-class, orally available, and reversible inhibitor of Type I PRMTs.[1][2] We will delve into its structural characteristics, mechanism of action, synthesis, and the key experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic drug discovery.

## Molecular Profile and Physicochemical Properties

GSK3368715 is identified by the CAS number 1342906-03-9 (hydrochloride salt).[3] Its systematic name is N<sup>1</sup>-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N<sup>1</sup>,N<sup>2</sup>-dimethyl-1,2-ethanediamine.[3]

| Property          | Value                                                         | Source |
|-------------------|---------------------------------------------------------------|--------|
| CAS Number        | 1342906-03-9 (HCl)                                            | [3]    |
| Molecular Formula | C <sub>20</sub> H <sub>38</sub> N <sub>4</sub> O <sub>2</sub> | [3]    |
| Molecular Weight  | 366.54 g/mol                                                  | [4]    |
| Appearance        | Solid                                                         | [5]    |
| Solubility        | Soluble in DMSO                                               | [4]    |

## Mechanism of Action: A SAM-Uncompetitive Inhibitor of Type I PRMTs

GSK3368715 is a potent and selective inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[2] These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, leading to the formation of asymmetric dimethylarginine (ADMA).[2]

Unlike many kinase inhibitors that compete with ATP, GSK3368715 acts as a SAM-uncompetitive inhibitor.[2][6] This means it does not bind to the SAM-binding pocket but rather to the protein substrate binding site, after SAM has already bound.[7][8] This mode of inhibition leads to a global shift in arginine methylation states within the cell, characterized by a decrease in ADMA and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Action of GSK3368715.

## Structural Analysis: Insights from X-ray Crystallography

The structural basis for the potent and selective inhibition of PRMT1 by GSK3368715 has been elucidated through X-ray crystallography. The crystal structure of GSK3368715 in complex with human PRMT1 has been solved and is available in the Protein Data Bank (PDB) under the accession code 6NT2.[9]

The structure reveals that GSK3368715 binds to the substrate arginine-binding site of PRMT1. [9] The ethylenediamine moiety of the inhibitor mimics the guanidinium group of the arginine substrate, forming key hydrogen bond interactions with the enzyme.[8] This structural understanding is invaluable for the rational design of next-generation PRMT1 inhibitors with improved potency and selectivity.



[Click to download full resolution via product page](#)

**Figure 2:** Schematic of GSK3368715 binding in the PRMT1 active site.

## Synthesis of GSK3368715

While a detailed, step-by-step synthesis protocol for GSK3368715 is not publicly available in the peer-reviewed literature, the general synthetic strategy for pyrazole derivatives as PRMT1 inhibitors can be inferred from various patents.[10][11][12] The synthesis likely involves the construction of the substituted pyrazole core, followed by the introduction of the N,N'-dimethylethylenediamine side chain.

A plausible, though not definitively published, synthetic route would likely involve:

- Synthesis of the pyrazole core: This could be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11]
- Functionalization of the pyrazole: Introduction of the cyclohexyl moiety and the hydroxymethyl group at the appropriate positions.
- Introduction of the side chain: Conversion of the hydroxymethyl group to a leaving group, followed by nucleophilic substitution with N,N'-dimethylethylenediamine.

Researchers interested in synthesizing GSK3368715 should consult patents related to pyrazole derivatives as PRMT inhibitors for detailed procedures and characterization data.[10][11]

## In Vitro and In Vivo Activity

GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.[2]

## Enzymatic and Cellular Potency

| Target/Cell Line | Assay Type             | IC <sub>50</sub> /IC <sub>50</sub> (nM) | Source |
|------------------|------------------------|-----------------------------------------|--------|
| PRMT1            | Enzymatic Inhibition   | 3.1                                     | [2]    |
| PRMT3            | Enzymatic Inhibition   | 48                                      | [2]    |
| PRMT4 (CARM1)    | Enzymatic Inhibition   | 1148                                    | [2]    |
| PRMT6            | Enzymatic Inhibition   | 5.7                                     | [2]    |
| PRMT8            | Enzymatic Inhibition   | 1.7                                     | [2]    |
| Toledo (DLBCL)   | Cell Growth Inhibition | 59                                      | [2]    |

## In Vivo Efficacy

In vivo studies using xenograft models of various cancers have demonstrated the potent anti-tumor activity of GSK3368715. For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 mg/kg and 300 mg/kg, respectively.[2]

## Experimental Protocols

### In Vitro PRMT1 Inhibition Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from [<sup>3</sup>H]-SAM to a peptide substrate, allowing for the quantification of PRMT1 activity and the determination of inhibitor potency.

Materials:

- Recombinant human PRMT1

- Biotinylated histone H4 peptide substrate
- [<sup>3</sup>H]-S-adenosyl-L-methionine ([<sup>3</sup>H]-SAM)
- GSK3368715
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- Scintillation cocktail
- Filter plates

#### Procedure:

- Prepare serial dilutions of GSK3368715 in the assay buffer.
  - In a 96-well plate, combine recombinant PRMT1, the histone H4 peptide substrate, and either GSK3368715 or a vehicle control.
  - Initiate the reaction by adding [<sup>3</sup>H]-SAM.
  - Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
  - Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
  - Transfer the reaction mixture to a filter plate and wash to remove unincorporated [<sup>3</sup>H]-SAM.
  - Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
  - Calculate the percent inhibition relative to the vehicle control and determine the IC<sub>50</sub> value.
- [10]

## Western Blot Analysis of Arginine Methylation

This protocol allows for the detection of changes in global and substrate-specific arginine methylation in response to GSK3368715 treatment.

#### Materials:

- Cell lines of interest
- GSK3368715
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-ADMA, anti-MMA, anti-SDMA, anti-PRMT1, and antibodies against specific methylated substrates (e.g., methylated histone H4)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Protein electrophoresis and transfer apparatus

#### Procedure:

- Treat cells with various concentrations of GSK3368715 for a desired duration (e.g., 48-72 hours).
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody of interest overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).[9]

## Pharmacokinetics and Clinical Development

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[13] The study showed that GSK3368715 reached its maximum plasma concentration within one hour of oral

administration.[13] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and a lack of clinical efficacy at the doses tested.[13] Dose-limiting toxicities were observed at the 200 mg dose.[13] Analysis of patient samples identified several metabolites of GSK3368715.[8]

## Comparative Analysis with Other PRMT Inhibitors

GSK3368715 is one of several small molecule inhibitors targeting PRMTs. A comparative analysis highlights its high potency, particularly against PRMT1.

| Inhibitor  | Target(s)    | IC <sub>50</sub> (PRMT1, nM) | Mechanism             | Source |
|------------|--------------|------------------------------|-----------------------|--------|
| GSK3368715 | Type I PRMTs | 3.1                          | SAM-uncompetitive     | [2]    |
| MS023      | Type I PRMTs | ~30                          | Substrate-competitive | [10]   |
| AMI-1      | Pan-PRMT     | ~8,800                       | Substrate-competitive | [10]   |

## Conclusion and Future Perspectives

GSK3368715 is a potent and well-characterized inhibitor of Type I PRMTs that has served as a valuable tool for interrogating the role of arginine methylation in cancer biology. Its SAM-uncompetitive mechanism and high potency make it a significant molecule in the field. Although its clinical development was halted, the insights gained from the preclinical and clinical studies of GSK3368715 continue to inform the development of new and improved PRMT inhibitors. The structural and mechanistic data available for GSK3368715 provide a solid foundation for the design of next-generation therapies targeting the PRMT family, with the potential for enhanced efficacy and a more favorable safety profile.

## References

- BenchChem. (2025). Comparative Analysis of PRMT1 Inhibitors: C-7280948 in Focus. BenchChem.
- El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. *British Journal of Cancer*, 129(2), 309–317.

- El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. PubMed.
- Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor.
- Yang, Y., et al. (2022). Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell. *Frontiers in Chemistry*, 10, 886929.
- Google Patents. (n.d.). WO2014178954A1 - Pyrazole derivatives as arginine methyltransferase inhibitors and uses thereof.
- MedchemExpress. (n.d.). GSK3368715 (EPZ019997) | Type I PRMT Inhibitor.
- National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715 - NCI Drug Dictionary.
- Selleck Chemicals. (n.d.). GSK3368715 3HCl PRMT inhibitor.
- Google Patents. (n.d.).
- RCSB PDB. (2019, July 10). 6NT2: type 1 PRMT in complex with the inhibitor GSK3368715.
- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- Axon Medchem. (n.d.). GSK3368715 hydrochloride | PRMT inhibitor | Axon 3919.
- Cayman Chemical. (n.d.). GSK3368715 (hydrochloride) (CAS Number: 2227587-25-7).
- National Institutes of Health. (2023, May 26).
- BLDpharm. (n.d.). N1-((3-(4,4-Bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine.
- Patsnap Synapse. (2021, January 15).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. Facebook [cancer.gov]
2. cancer-research-network.com [cancer-research-network.com]
3. axonmedchem.com [axonmedchem.com]
4. medchemexpress.com [medchemexpress.com]
5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
- 10. WO2014178954A1 - Pyrazole derivatives as arginine methyltransferase inhibitors and uses thereof - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 13. GSK-3368715 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [GSK3368715: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1468918#cas-1342906-03-9-structural-analysis-and-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)